molecular formula C10H19NO4 B586240 (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid CAS No. 153568-33-3

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid

Cat. No. B586240
CAS RN: 153568-33-3
M. Wt: 225.314
InChI Key: SZXBQTSZISFIAO-SSOOLOFBSA-N
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Description

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 225.314. The purity is usually 95%.
BenchChem offers high-quality (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isotope Effects and Chemical Interactions

  • The compound has been studied for its unique isotopic properties and interactions in biological systems. For example, research involving the N-demethylation of tertiary amines by rodent liver homogenates explored the kinetic isotope effects involving deuterium, indicating a significant role in enzymatic processes (Abdel-Monem, 1975). Similarly, the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its deuterium-substituted analogues in F344 rats revealed insights into the biochemical pathways and molecular interactions involved in tumorigenicity (Hecht et al., 1987).

Metabolic Pathways and Biochemical Analysis

  • The metabolism of compounds similar to (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid has been a subject of extensive research. Studies on the metabolism of isobutyrate and its derivatives in rats have contributed to understanding the stereospecific dehydrogenation processes and the formation of hydroxymethyl groups in metabolic pathways (Amster & Tanaka, 1980). The examination of metabolic pathways of volatile hydrocarbons in mice, including isobutane, provides insights into the enzymatic conversion processes and the formation of corresponding alcohols and ketones (Tsukamoto et al., 1985).

Diagnostic and Therapeutic Research

  • The compound's isotopic properties make it a candidate for diagnostic applications, such as in the development of radiotracers for evaluating fatty acid metabolism in myocardium. A study synthesizing 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid and investigating its potential as a radiotracer for evaluating fatty acid metabolism in myocardium exemplifies such applications (Lee et al., 2008).

Volatile Compounds and Behavioral Studies

  • Research has also delved into the behavioral effects of volatile compounds structurally similar to (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid. Studies involving the behavioral response of animals to certain aliphatic acids have provided insights into the communicatory significance of these compounds in species such as rhesus monkeys and other animals (Michael et al., 1977).

properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-SSOOLOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-val-OH-2,3,4,4,4,5,5,5-D8

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